![molecular formula C10H12N4S B1411345 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-09-6](/img/structure/B1411345.png)
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
“5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions of pyridopyrimidines involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water . An acid is required for both ihDA and rDA reactions .Scientific Research Applications
Synthesis and Pharmacological Evaluation
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine has been explored in the context of synthesizing novel compounds with potential pharmacological properties. Dounay et al. (2009) discussed aminopyrimidine derivatives as novel 5-HT1A agonists, which may hold therapeutic significance in neurological and psychiatric conditions (Dounay et al., 2009).
Antimicrobial and Antitumor Activities
The compound has been investigated for its potential in creating new antimicrobial and antitumor agents. Abdel-Mohsen (2003) synthesized derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, exhibiting significant antimicrobial activity (Shawkat A. Abdel-Mohsen, 2003). Chu De-qing (2011) reported on the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, showing observable antitumor activities (Chu De-qing, 2011).
Hypoglycemic and Glycogen Synthase Kinase 3 Inhibition
The compound's derivatives have shown potential as hypoglycemic agents and inhibitors of glycogen synthase kinase 3, indicating relevance in metabolic disorders and diabetes. Song et al. (2011) identified N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents, activating both glucokinase and PPARγ (Huihui Song et al., 2011). Wagman et al. (2017) discussed the antihyperglycemic activity of similar inhibitors, emphasizing their role in managing type 2 diabetes (A. Wagman et al., 2017).
Structural Characterization and Adsorption Studies
Structural characterization and adsorption properties of related compounds have also been a research focus. Böck et al. (2020) examined the crystal structures of 1-(4-methylpyridin-2-yl)thiourea derivatives, which could offer insights into the chemical and physical properties of similar thiazole derivatives (Denise Böck et al., 2020). Garcia-Martin et al. (2005) explored the adsorption of metal ions on carbon sorbents containing pyrimidine-polyamine conjugates, demonstrating potential environmental applications (J. Garcia-martin et al., 2005).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in the control of cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The biochemical pathways affected by 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine are those regulated by protein kinases . The downstream effects of this interaction include the regulation of cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The compound’s bioavailability is likely influenced by these properties .
Result of Action
The molecular and cellular effects of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine’s action include the inhibition of protein kinases, leading to the control of cell growth, differentiation, migration, and metabolism .
properties
IUPAC Name |
5-(2-ethylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-3-8-12-5-4-7(14-8)9-6(2)13-10(11)15-9/h4-5H,3H2,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRZUFSNYTZWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C2=C(N=C(S2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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